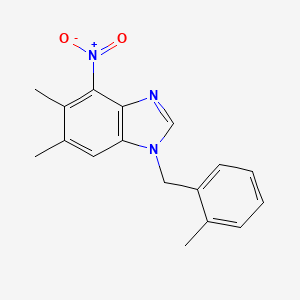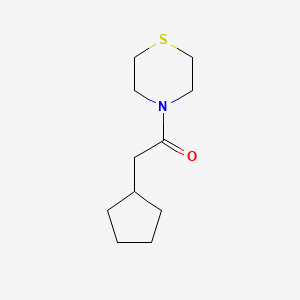
2-Cyclopentyl-1-thiomorpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1-thiomorpholin-4-ylethanone, also known as CPTEM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPTEM is a thiomorpholine derivative that has a unique molecular structure, making it a valuable compound for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone is not entirely understood. However, studies have suggested that this compound works by inhibiting specific enzymes and pathways in cells that are involved in cancer growth and neurodegenerative disorders. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer growth. This compound has also been shown to reduce inflammation and oxidative stress in cells, which can have a positive impact on neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. This compound is also a stable compound, making it easy to store and transport. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone. One of the significant areas of focus is the development of this compound as a potential drug candidate for the treatment of cancer and neurodegenerative disorders. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, this compound is a valuable chemical compound that has significant potential in various areas of scientific research. The synthesis method of this compound is relatively simple, and it has been extensively studied for its potential applications in cancer research, neurodegenerative disorders, and antibacterial and antifungal properties. Further research is needed to understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-Cyclopentyl-1-thiomorpholin-4-ylethanone involves the reaction of cyclopentanone with thiomorpholine in the presence of sodium ethoxide. The resulting product is then subjected to further purification steps to obtain the final product. The synthesis process of this compound is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-1-thiomorpholin-4-ylethanone has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas where this compound has been explored is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been studied for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c13-11(9-10-3-1-2-4-10)12-5-7-14-8-6-12/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCVHXBMJUHACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

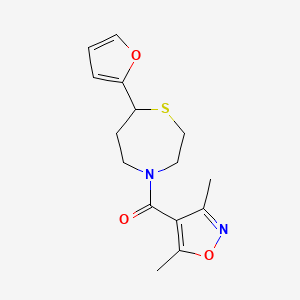

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)


![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)

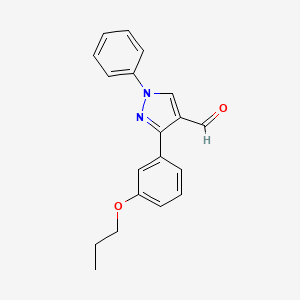
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)
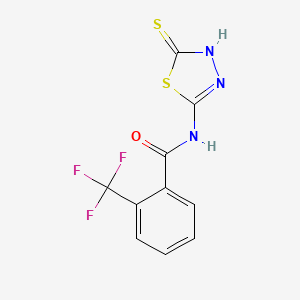

![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)
